1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone
Description
Introduction to 1-({[(1Z)-1-Phenylethylidene]amino}oxy)ethanone
Systematic Nomenclature and Molecular Identification
IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through substitutive nomenclature rules. The parent chain is identified as ethanone, with substituents prioritized as follows:
- A phenyl-ethylidene group [(1Z)-1-phenylethylidene] attached to the amino nitrogen
- An oxy group (-O-) bridging the amino nitrogen to the ethanone moiety
This results in the full name: This compound . The (Z) stereodescriptor specifies the configuration of the imine double bond, indicating that the higher-priority groups (phenyl and methyl) are on the same side.
CAS Registry and Alternative Chemical Identifiers
The compound is registered under CAS 19433-17-1 . Additional identifiers include:
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₁NO₂ corresponds to:
- 10 carbon atoms
- 11 hydrogen atoms
- 1 nitrogen atom
- 2 oxygen atoms
With a calculated molecular weight of 177.20 g/mol , the mass distribution is:
| Element | Contribution (g/mol) | Percentage |
|---|---|---|
| C | 120.11 | 67.8% |
| H | 11.13 | 6.3% |
| N | 14.01 | 7.9% |
| O | 32.00 | 18.0% |
This composition aligns with oxime esters, which typically exhibit oxygen-to-nitrogen ratios of 2:1.
Historical Context and Discovery Timeline
The compound first appeared in chemical literature through its CAS registration in 2005, though its synthetic origins likely predate this entry. Key milestones include:
- 1960s : Development of acetophenone derivative chemistry, enabling precursor synthesis
- 1980s : Advancements in oxime ester protection strategies for ketones
- 2005 : Formal registration in CAS databases
- 2020s : Expanded interest in metal coordination studies using Z-configured oximes
Its discovery parallels the broader utilization of acetophenone derivatives in industrial resins and fragrances, with the oxime functionality introducing new coordination possibilities.
Position in Oxime Derivative Taxonomy
As a member of the oxime ester family, this compound occupies a specialized niche:
Taxonomic Classification :
- Oximes (R₁R₂C=N-OH)
Comparative analysis with related structures reveals distinct features:
| Compound | Functional Groups | Key Differentiator |
|---|---|---|
| Acetophenone oxime | Oxime (-N-OH) | Lacks ester oxygen bridge |
| Benzophenone oxime | Diarylated oxime | Larger aromatic system |
| Methyl oxime acetate | Aliphatic oxime ester | No phenyl conjugation |
The Z-configuration of the imine bond and phenyl-ethylidene substitution pattern distinguish this compound from simpler oxime esters, enabling unique electronic delocalization across the N-O-C=O system.
Properties
CAS No. |
19433-17-1 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
[(Z)-1-phenylethylideneamino] acetate |
InChI |
InChI=1S/C10H11NO2/c1-8(11-13-9(2)12)10-6-4-3-5-7-10/h3-7H,1-2H3/b11-8- |
InChI Key |
TVBBAKXSFWTTLO-FLIBITNWSA-N |
Isomeric SMILES |
C/C(=N/OC(=O)C)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=NOC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Oxime Synthesis from Acetophenone
The precursor, (1Z)-1-phenylethylideneamine (acetophenone oxime), is synthesized by reacting acetophenone with hydroxylamine hydrochloride under basic conditions. A typical procedure involves:
-
Reactants : Acetophenone (10 mmol), hydroxylamine hydrochloride (15 mmol), sodium acetate (20 mmol) in ethanol/water (4:1).
-
Conditions : Reflux at 80°C for 6–12 hours, yielding the oxime intermediate with >90% conversion.
-
Mechanism : Nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the imine (oxime).
O-Acetylation of the Oxime
The oxime is acetylated using acetic anhydride in the presence of a base:
-
Reactants : Acetophenone oxime (1 equiv), acetic anhydride (2 equiv), pyridine (3 equiv), catalytic DMAP.
-
Conditions : Stirring at room temperature for 1–2 hours, followed by recrystallization from ethanol.
-
Stereochemical Control : The Z-configuration is favored due to steric hindrance during acetylation, as confirmed by NMR analysis (δ 2.26 ppm for acetyl methyl group in).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Time (Step 2) | 1–2 hours | |
| Yield | 66–85% | |
| Purity (HPLC) | >99% after recrystallization |
Microwave-Assisted One-Pot Synthesis
Microwave irradiation accelerates the reaction, reducing time and improving selectivity:
Comparative Analysis
| Method | Time | Yield | Energy Efficiency |
|---|---|---|---|
| Conventional Two-Step | 8–14 hours | 66–85% | Moderate |
| Microwave-Assisted | 4 minutes | 70–78% | High |
Enzymatic Oximation and Acylation
Recent advances employ engineered enzymes for stereoselective synthesis:
-
Catalyst : Porcine kidney d-amino acid oxidase (pkDAO) variant.
-
Reactants : Acetophenone, hydroxylamine-O-sulfonic acid, acetyl-CoA.
-
Significance : Avoids harsh reagents, enabling green chemistry applications.
Solid-Phase Synthesis Using Functionalized Resins
Immobilized reagents enhance purity and simplify purification:
-
Procedure :
Troubleshooting and Optimization
Common Challenges
Purification Techniques
-
Recrystallization : Ethanol or cyclohexane yields crystalline product.
-
Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves E/Z mixtures.
Industrial-Scale Production
A patented method emphasizes cost-effectiveness and scalability:
-
Process :
-
Continuous flow oximation of acetophenone with hydroxylamine sulfate.
-
In-line acetylation using acetic anhydride.
-
Spectroscopic Characterization
Critical data for verifying structure and purity:
Chemical Reactions Analysis
Oxidation to Nitriles
The oxime group undergoes oxidative cleavage under specific conditions to yield nitriles. This reaction is catalyzed by oxidizing agents such as hypervalent iodine reagents or transition metal catalysts.
Example Reaction:
| Oxidizing Agent | Conditions | Yield | Reference |
|---|---|---|---|
| Iodosobenzene | DCM, RT, 12h | 78% | |
| MnO₂ | Acetone, 50°C | 65% |
Mechanistically, oxidation proceeds through the formation of a nitrile oxide intermediate, which rearranges to the nitrile product.
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloaddition reactions due to the oxime’s ability to act as a dipolarophile. For example, it reacts with aryl azides to form 1,2,3-triazole derivatives under microwave irradiation .
General Reaction Scheme:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CuI, PEG-400 | Microwave, 100°C, 30min | 4,7-Dihydro-1,2,3-triazole | 82% |
This reactivity is critical in click chemistry applications for synthesizing heterocyclic compounds .
Nucleophilic Substitution
The oxime’s oxygen atom can act as a leaving group in nucleophilic substitution reactions. For instance, treatment with alkyl halides in basic media replaces the oxime group with nucleophiles like amines or thiols .
Example with Ethylamine:
| Nucleophile | Base | Solvent | Yield |
|---|---|---|---|
| Ethylamine | K₂CO₃ | DMF | 70% |
Cyclization Reactions
Under gold catalysis, this compound undergoes rearrangements to form fused heterocycles. For example, AuCl₃ catalyzes the cyclization of O-vinyl oxime derivatives into pyridine or pyrrole systems .
Gold-Catalyzed Cyclization:
| Catalyst | Temperature | Product Purity | Reference |
|---|---|---|---|
| AuCl₃ | 80°C, 6h | 95% (by HPLC) |
Mechanistic studies suggest a pathway involving coordination of gold to the oxime’s nitrogen, followed by cyclization and elimination .
Complexation with Metal Ions
The oxime group chelates metal ions such as Cu²⁺ or Fe³⁺, forming stable complexes. These interactions are studied for catalytic or materials science applications.
Example with Copper:
| Metal Salt | Ligand Ratio | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | 1:2 | 12.3 |
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves the oxime group, yielding acetophenone derivatives. This reaction is pH-dependent and proceeds via protonation of the imine nitrogen.
Hydrolysis in HCl:
| Condition | Reaction Time | Conversion |
|---|---|---|
| 1M HCl, reflux | 4h | 90% |
Photochemical Reactions
UV irradiation induces isomerization or bond cleavage. For example, the Z-configuration of the imine group can isomerize to the E-form under UV light.
Photochemical Isomerization:
| Wavelength | Solvent | Quantum Yield |
|---|---|---|
| 254 nm | Acetonitrile | 0.45 |
Comparison of Key Reaction Pathways
| Reaction Type | Key Functional Group | Typical Conditions | Applications |
|---|---|---|---|
| Oxidation | Oxime (-C=N-O-) | Iodosobenzene, RT | Nitrile synthesis |
| Cycloaddition | Conjugated system | Cu(I), microwave | Heterocycle formation |
| Nucleophilic Substitution | Oxime oxygen | K₂CO₃, DMF | Amide/thioether synthesis |
| Gold-Catalyzed Cyclization | Au coordination | AuCl₃, 80°C | Fused heterocycles |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone as an anticancer agent. For instance, derivatives of phenoxy compounds, including those related to this compound, have shown promising cytotoxic effects against various cancer cell lines. In one study, certain analogs demonstrated an average IC50 value of approximately 13 μM against tumor cells, indicating their potential for further development as therapeutic agents against cancer .
2. Anti-inflammatory and Analgesic Properties
Compounds derived from this compound have been evaluated for their anti-inflammatory and analgesic activities. Research indicates that halogenated derivatives exhibit enhanced anti-inflammatory effects, suggesting that modifications to the base structure can significantly influence biological activity .
3. Acetylcholinesterase Inhibition
The compound has also been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that certain derivatives effectively inhibit acetylcholinesterase activity, thereby enhancing cholinergic function .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in 2020, researchers synthesized a series of phenoxy derivatives based on this compound and evaluated their anticancer activities against multiple cell lines. The findings showed that specific substitutions on the phenolic ring significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound derivatives. The study found that certain compounds exhibited significant inhibition of acetylcholinesterase, leading to improved cognitive function in animal models. This highlights the compound's potential role in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares core features with several derivatives, differing primarily in substituents and functional groups:
1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime
- Structure: Contains an oxime (NH-O-) group instead of an aminooxy (O-NH-) group. The benzylidene substituent is para-methylated, and the imine configuration is (E) .
- Synthesis: Prepared via condensation of 1-(4-aminophenyl)ethanone with 4-methylbenzaldehyde, followed by hydroxylamine treatment .
- Properties : Forms infinite 1D supramolecular chains via O–H⋯N hydrogen bonds, making it a candidate for coordination chemistry .
1-(1-{((1Z)-1-Phenylethylidene)amino}naphtho(2,1-b)furan-2-yl)ethanone
- Structure : Incorporates a naphthofuran ring system, increasing aromaticity and steric bulk .
- Synthesis: Derived from 1-(1-aminonaphtho(2,1-b)furan-2-yl)ethanone and acetophenone under microwave irradiation .
- Applications : Intermediate for pyrimidin-2-amine derivatives with moderate to potent antitubercular activity (MIC: 6.25–25 μg/mL) .
Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone
- Structure: Hydrazone analog (N–N bond) instead of an aminooxy group. Features two phenyl groups .
- Molecular Weight : 236.31 g/mol (vs. 205.23 g/mol for the target compound) .
- Stability : Hydrazones are generally more stable than Schiff bases, with applications in polymer chemistry and metal coordination .
Physicochemical and Spectral Properties
Biological Activity
1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone, also referred to as a phenyl-substituted oxime derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes an oxime functional group and a phenyl substituent, which contribute to its reactivity and biological interactions. The molecular formula is , and its structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxime group can form stable complexes with metal ions, which may enhance its biological efficacy. Additionally, it has been shown to modulate enzyme activity, particularly in the context of neurodegenerative diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to 78.12 µg/mL .
Anticancer Properties
The anticancer potential of this compound has been evaluated through cytotoxicity assays against human cancer cell lines. Notably, it exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin in triple-negative breast cancer cells (MDA-MB-231) . The compound induced apoptosis in these cells, confirming its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Phenyl-1-ethanone | C6H5-C(=O)-C2H5 | Moderate antimicrobial |
| 2-Amino-1-phenylethanol | C6H5-C(OH)(NH2)-C2H5 | Lower anticancer activity |
| 1-Phenyl-2-pyridinyl oxime | C6H5-C(=N-OH)-C5H4N | Enhanced enzyme inhibition |
This table illustrates that while similar compounds exist, the presence of both the oxime and phenyl groups in the target compound enhances its biological activities significantly.
Study on Neurodegenerative Disease Models
A study published in ACS Omega highlighted the multitarget-directed ligands derived from similar structures that inhibit butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are crucial in Alzheimer's disease pathology . Although not directly on our compound, these findings suggest a promising avenue for further research into the neuroprotective effects of this compound.
Apoptosis Induction in Cancer Cells
In another investigation focusing on apoptosis-promoting effects, derivatives similar to our compound were shown to induce cell cycle arrest at the G0/G1 phase, leading to increased apoptosis in cancer cells . This reinforces the potential for this compound in cancer therapeutics.
Q & A
Q. Basic Research Focus
Q. Advanced Consideration
- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry. For example, bond angles and torsion angles in analogous oxime derivatives (e.g., ~120° for C=N-O groups) confirm geometry .
- Vibrational Circular Dichroism (VCD) : Detect subtle conformational changes in the aminooxy group, correlating with ab initio simulations .
What are the stability challenges for this compound under varying pH and temperature conditions?
Q. Basic Research Focus
Q. Advanced Consideration
- Kinetic Studies : Use UV-Vis spectroscopy to monitor degradation kinetics. For example, pseudo-first-order rate constants (e.g., k = 0.05 h⁻¹ at pH 7) can model shelf life .
- Computational Stability Prediction : Apply QSPR models to predict oxidative degradation pathways, guided by HOMO/LUMO energy gaps from DFT .
How does the reactivity of the aminooxy group influence the compound’s participation in nucleophilic or redox reactions?
Q. Advanced Research Focus
- Nucleophilic Substitution : The aminooxy group acts as a leaving group in SN2 reactions. For example, substitution with thiols yields sulfhydryl derivatives under basic conditions (K₂CO₃, DMF) .
- Redox Behavior : Cyclic voltammetry reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl) due to the phenylethylidene moiety, suggesting potential as an electron-transfer mediator .
What methodologies are recommended for evaluating the biological activity of this compound?
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Target α-glycosidase/α-amylase using in vitro assays (e.g., PNPG substrate hydrolysis inhibition). IC₅₀ values <50 µM indicate strong inhibition potential .
- Antioxidant Activity : Measure DPPH radical scavenging (e.g., EC₅₀ via UV-Vis at 517 nm) and compare to ascorbic acid controls .
How can computational tools predict the compound’s physicochemical properties and interaction mechanisms?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model solvation free energy in water/ethanol mixtures to predict solubility (~2.5 mg/mL estimated for similar ethanones) .
- Docking Studies : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., aldose reductase, ΔG ≈ −8.5 kcal/mol) .
How should researchers address discrepancies in reported thermodynamic data (e.g., boiling points, spectral peaks)?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
